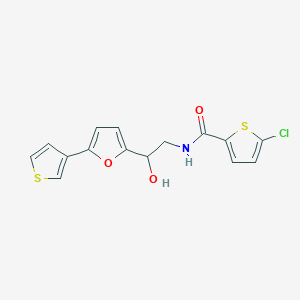

5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-14-4-3-13(22-14)15(19)17-7-10(18)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,18H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHNWZCLFSZACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

- Molecular Formula : C14H12ClN2O4S

- Molecular Weight : 353.8 g/mol

- CAS Number : 2034490-85-0

Potential Biological Activities

The compound has been investigated for various biological properties, particularly in the context of anticancer activity and interaction with biological targets. While specific studies on this compound are scarce, related compounds featuring thiophene and furan rings have shown promising results in various biological assays.

Anticancer Activity

Research on structurally similar compounds indicates that those containing thiophene and furan moieties exhibit significant cytotoxicity against cancer cell lines. For instance, ferrocenyl chalcones with five-membered heterocycles, including thiophene, demonstrated IC50 values ranging from 6.59 to 12.51 µM against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1) . This suggests that 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide may possess similar anticancer properties due to its structural features.

Structure–Activity Relationship (SAR)

The structural characteristics of this compound contribute to its potential biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide | Similar thiophene and furan rings | Different substitution pattern on furan |

| 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide | Contains a methylphenyl group | Lacks the furan moiety |

| N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamide | Fluorobenzyl substituent | Variation in substitution leading to different properties |

Currently, there is no detailed literature available specifically outlining the mechanism of action for this compound. However, compounds with similar structures have been shown to interact with various biological targets, potentially affecting pathways related to cancer proliferation and apoptosis.

相似化合物的比较

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

- The 5-chloro substitution on the thiophene ring is shared with Rivaroxaban and compound 15 , enhancing electronic withdrawal effects that may influence reactivity or binding interactions.

- The hydroxyethyl-thiophen-3-yl-furan side chain in the target compound is structurally unique, differing from simpler ethyl linkers (e.g., ) or aryl-oxadiazole systems (e.g., ).

- Unlike Rivaroxaban , the target lacks a sulfonamide group and oxazolidinone ring, which are critical for Factor Xa inhibition.

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, comparisons with analogs reveal trends:

- Melting Points : Thiophene carboxamides with bulky substituents (e.g., compound 6a: 140–145°C ) exhibit higher melting points than simpler analogs (e.g., compound 6b: 75–80°C ), suggesting the target’s hydroxyethyl group may reduce crystallinity.

- Hydrogen Bonding : In N-(2-nitrophenyl)thiophene-2-carboxamide , weak C–H⋯O/S interactions govern crystal packing. The target’s hydroxyl group could enhance hydrogen bonding, impacting solubility or stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。